molecular formula C10H18O3 B1339595 Ethyl 4-oxooctanoate CAS No. 37174-96-2

Ethyl 4-oxooctanoate

Cat. No. B1339595
CAS RN: 37174-96-2
M. Wt: 186.25 g/mol
InChI Key: IKNPZDWWOFUFHY-UHFFFAOYSA-N
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Description

Ethyl 4-oxooctanoate is a chemical compound that is part of the broader class of 4-oxoalkanoates. These compounds are characterized by the presence of a keto group (C=O) on the fourth carbon of an alkanoate ester. While the provided papers do not directly discuss ethyl 4-oxooctanoate, they do provide insights into the chemistry of related compounds, which can be used to infer properties and reactivity patterns of ethyl 4-oxooctanoate.

Synthesis Analysis

The synthesis of related 4-oxoalkanoates can be achieved through various methods. For instance, ethyl 3-chloro-2-oxooctanoate can be asymmetrically reduced to yield a hydroxyoctanoate, which is a structurally similar compound to ethyl 4-oxooctanoate . Additionally, the synthesis of ethyl 4-oxoalkanoates with 3-aminopropanol and 2-aminoethanol has been reported to proceed in almost quantitative yield, indicating that the synthesis of ethyl 4-oxooctanoate could potentially be achieved through similar amine-alcohol reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 4-oxooctanoate has been elucidated using techniques such as X-ray diffraction analysis. For example, the structure of a related selenacyclooctane compound was determined by this method . Although the exact structure of ethyl 4-oxooctanoate is not provided, it can be inferred that it would consist of an eight-carbon chain with an ester group at one end and a keto group at the fourth carbon.

Chemical Reactions Analysis

The reactivity of 4-oxoalkanoates can be quite diverse. For example, ethyl 2,4-dioxoalkanoates have been shown to react chemoselectively with pyrrolidine acetate, leading to the formation of enaminone esters . This suggests that ethyl 4-oxooctanoate could also undergo reactions at the keto group, potentially leading to the formation of various derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-oxooctanoate can be inferred from the properties of similar compounds. For instance, the crystalline structure of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate provides insights into the potential crystalline nature of ethyl 4-oxooctanoate . Moreover, the synthesis of various substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate demonstrates the versatility of 4-oxo esters in forming heterocyclic compounds, which could be relevant for the reactivity of ethyl 4-oxooctanoate .

Scientific Research Applications

Chemoenzymatic Synthesis

Ethyl 2-hydroxy-3-oxooctanoate, closely related to Ethyl 4-oxooctanoate, has been utilized in the chemoenzymatic synthesis of various compounds. A study by Fadnavis, Vadivel, and Sharfuddin (1999) describes the reduction of this compound using immobilized baker's yeast, leading to the production of high diastereoselectivity and enantioselectivity compounds such as (4S,5R)-5-hydroxy-γ-decalactone (Fadnavis et al., 1999).

Asymmetric Synthesis

Ethyl 4-oxooctanoate derivatives have been used in asymmetric synthesis. For instance, Tsuboi, Furutani, and Takeda (1987) demonstrated the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate, a similar compound, to produce key intermediates for complex molecules such as leukotriene A4 (Tsuboi et al., 1987).

Synthetic Studies and Structural Assignments

In the field of organic chemistry, ethyl 4-oxooctanoate and its derivatives play a critical role in the synthesis and structural determination of complex molecules. Ashton and Doss (1993) used ethyl 2,4-dioxooctanoate for the synthesis of various carboxylates, demonstrating its versatility in organic synthesis (Ashton & Doss, 1993).

Enzyme-Catalyzed Asymmetric Reduction

Ethyl 4-oxooctanoate derivatives have been subject to enzyme-catalyzed asymmetric reduction. Shimizu et al. (1990) explored the reduction of ethyl 4-chloro-3-oxobutanoate using microbial aldehyde reductase, showing its potential in producing enantiomerically pure compounds (Shimizu et al., 1990).

Large Scale Preparation and Utilization

Ethyl 4-oxooctanoate is also significant in large-scale chemical synthesis. Magano, Nanninga, and Winkle (2008) developed an efficient method for converting N-acyl oxazolidinones to β-keto ester, highlighting the compound's utility in large-scale preparations (Magano et al., 2008).

Safety And Hazards

Ethyl 4-oxooctanoate is classified as a flammable liquid (Category 4), and it poses a short-term (acute) aquatic hazard (Category 2) and a long-term (chronic) aquatic hazard (Category 2). It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

ethyl 4-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNPZDWWOFUFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474051
Record name ethyl 4-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxooctanoate

CAS RN

37174-96-2
Record name ethyl 4-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Maeda, N Hino, Y Yamauchi… - Chemical and …, 2000 - jstage.jst.go.jp
Reactions of Grignard reagents with bis-phosphonium or mono-phosphonium ions in situ generated from Bu3P and ClCO (CH2),, COCl (5) or ClCO (CH2),, C02Et (13) as a tool for …
Number of citations: 16 www.jstage.jst.go.jp
S Winks - 2010 - wiredspace.wits.ac.za
This thesis describes the application of vinylogous sulfonamides in a generalised synthetic protocol for the synthesis of indolizidine alkaloids, viz. monomorine I, 5-epi-monomorine I …
Number of citations: 1 wiredspace.wits.ac.za

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